molecular formula C17H25N3O3S B5569712 3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5569712
M. Wt: 351.5 g/mol
InChI Key: BZIKZFWBBVUPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.16166284 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

Research on the disposition and metabolism of compounds similar to "3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" often involves detailed pharmacokinetic studies. For example, the study by Renzulli et al. (2011) on the orexin 1 and 2 receptor antagonist SB-649868, a compound with a thiazolyl carbonyl moiety, demonstrates the process of how such compounds are metabolized and eliminated in humans, primarily via feces and urine, and identifies the principal circulating components in plasma extracts (Renzulli et al., 2011).

Toxicology and Safety Assessment

Investigations into the safety and potential toxicity of compounds are critical for understanding their suitability for further development. For instance, Krieger and Thongsinthusak (1993) evaluated the metabolism of the fungicide captan, identifying stable metabolites in human subjects, which aids in assessing occupational exposure risks (Krieger & Thongsinthusak, 1993). Such research is essential for compounds with potential environmental and human health impacts.

Mechanistic Studies and Receptor Interactions

Understanding the interaction of compounds with biological receptors is crucial for elucidating their pharmacological effects. Laere et al. (2008) provided insights into the dynamic receptor occupancy imaging of TPA023B, highlighting the methodological approaches to study how compounds selectively activate certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, offering a model for similar studies on related compounds (Laere et al., 2008).

Clinical Implications and Road Traffic Safety

Research also extends to the clinical implications of compound exposure, including effects on human psychomotor performance and safety. Adamowicz and Lechowicz (2015) discussed the influence of the synthetic cannabinoid UR-144 on human psychomotor performance, underlining the importance of understanding the behavioral and cognitive effects of compounds for public safety and legal considerations (Adamowicz & Lechowicz, 2015).

Properties

IUPAC Name

8-(4-methyl-1,3-thiazole-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-4-5-12(2)20-10-17(23-16(20)22)6-8-19(9-7-17)15(21)14-13(3)18-11-24-14/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIKZFWBBVUPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C(N=CS3)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.